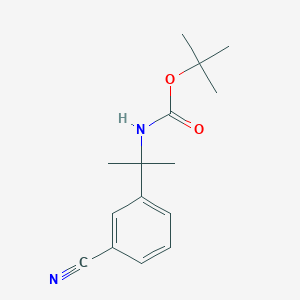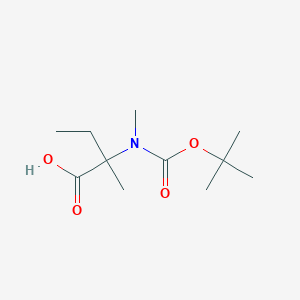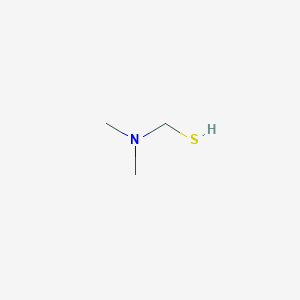
(Dimethylamino)methanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dimethylamino)methanethiol is an organic compound characterized by the presence of both a dimethylamino group and a thiol group. This compound is known for its unique chemical properties and reactivity, making it a valuable substance in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Dimethylamino)methanethiol can be achieved through several methods. One common approach involves the reaction of dimethylamine with formaldehyde and hydrogen sulfide. This reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where dimethylamine, formaldehyde, and hydrogen sulfide are combined under specific temperature and pressure conditions. The reaction is monitored to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (Dimethylamino)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides are often employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Simpler thiol derivatives.
Substitution: Various substituted amines and thiols.
Applications De Recherche Scientifique
(Dimethylamino)methanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (Dimethylamino)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, leading to modifications in their activity. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall reactivity and function.
Comparaison Avec Des Composés Similaires
Dimethylaminoethanethiol: Similar in structure but with an ethyl group instead of a methylene group.
Dimethylaminopropanethiol: Contains a propyl group, offering different reactivity and applications.
Uniqueness: (Dimethylamino)methanethiol is unique due to its specific combination of a dimethylamino group and a thiol group, which imparts distinct chemical properties and reactivity. This combination makes it particularly valuable in applications requiring both nucleophilic and electrophilic characteristics.
Propriétés
Numéro CAS |
98026-29-0 |
|---|---|
Formule moléculaire |
C3H9NS |
Poids moléculaire |
91.18 g/mol |
Nom IUPAC |
dimethylaminomethanethiol |
InChI |
InChI=1S/C3H9NS/c1-4(2)3-5/h5H,3H2,1-2H3 |
Clé InChI |
XRCSLUACVDPFLZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



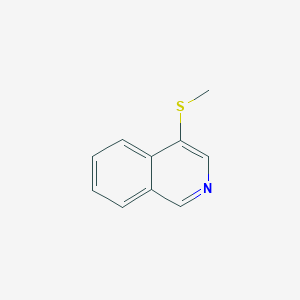
![methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13515353.png)
![2,2-Difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13515356.png)
![1-{5,8-Dioxaspiro[3.5]nonan-2-yl}methanamine hydrochloride](/img/structure/B13515369.png)

![2,7-Diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B13515374.png)
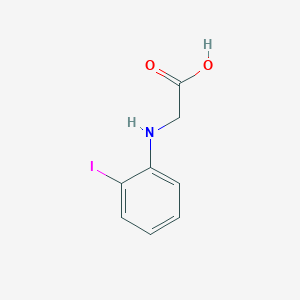


![methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride](/img/structure/B13515412.png)

